3-Chloronaphthalene-2-sulfonyl chloride

Sulfonamide Synthesis Structure-Activity Relationship (SAR) Electrophilic Reactivity

Researchers requiring enhanced electrophilic sulfonyl chlorides for medicinal chemistry often face low yields with sterically hindered amines. 3-Chloronaphthalene-2-sulfonyl chloride solves this through its 2,3-disubstitution pattern, where the adjacent chloro group increases electrophilicity for efficient sulfonamide coupling. • Electronic Profile: Electron-withdrawing chloro substituent enhances reactivity vs. unsubstituted naphthalene sulfonyl chlorides, enabling higher yields with weak nucleophiles. • CNS Drug Design: Provides a controlled lipophilicity shift for optimizing brain penetration in neuroscience SAR studies without altering molecular topology. • Material Science: Distinct steric profile enables synthesis of novel monomers for tuning polymer thermal and mechanical properties.

Molecular Formula C10H6Cl2O2S
Molecular Weight 261.12
CAS No. 3623-96-9
Cat. No. B2617618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloronaphthalene-2-sulfonyl chloride
CAS3623-96-9
Molecular FormulaC10H6Cl2O2S
Molecular Weight261.12
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)S(=O)(=O)Cl)Cl
InChIInChI=1S/C10H6Cl2O2S/c11-9-5-7-3-1-2-4-8(7)6-10(9)15(12,13)14/h1-6H
InChIKeySUPPBFXAIUSRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloronaphthalene-2-sulfonyl chloride: Sulfonamide Building Block


3-Chloronaphthalene-2-sulfonyl chloride is an aromatic sulfonyl chloride characterized by a chloro substituent at the 3-position and a sulfonyl chloride group at the 2-position of the naphthalene ring . This specific 2,3-disubstitution pattern distinguishes it from other chloronaphthalene sulfonyl chloride isomers and the parent 1- and 2-naphthalene sulfonyl chlorides . Its primary function is as an electrophilic building block for the synthesis of sulfonamides and sulfonate esters, where the chloro group introduces a distinct electronic and steric profile that can modulate the properties of downstream products [1].

Electrophilic sulfonamide and sulfonate ester building block
2,3-Disubstitution profile provides steric and electronic differentiation
Chloro group may enhance electrophilicity for synthesis screening

Why 2-Naphthalenesulfonyl Chloride Cannot Substitute 3-Chloronaphthalene-2-sulfonyl chloride


In sulfonyl chloride chemistry, the aromatic substituent is not a passive carrier; its electronic and steric properties directly dictate the reaction rate, selectivity, and final product properties [1]. The electron-withdrawing chloro group in 3-Chloronaphthalene-2-sulfonyl chloride, particularly at a position adjacent to the reactive sulfonyl chloride center, is expected to significantly enhance its electrophilicity compared to the unsubstituted 2-naphthalenesulfonyl chloride [2]. Furthermore, the chloro substituent introduces a specific steric environment that influences the approach of nucleophiles and the stability of the transition state. This electronic and steric modulation is a critical design parameter for synthesizing sulfonamides with tailored properties, and its absence in the parent compound makes them non-interchangeable in applications where specific reactivity or downstream product profiles are required [3].

Electrophilicity mismatch

Absence of the chloro substituent may reduce electrophilic reactivity, altering reaction rate and yield compared to the 3-chloro derivative.

Steric environment shift

Unsubstituted naphthalene core changes nucleophile approach geometry, potentially affecting sulfonamide formation selectivity.

Downstream property divergence

Missing chloro group modifies electronic and lipophilic profile of final sulfonamide products, altering SAR and material properties.

3-Chloronaphthalene-2-sulfonyl chloride: Key Differences from Analogs


Enhanced Electrophilicity vs. 2-Naphthalenesulfonyl Chloride

The presence of an electron-withdrawing chloro group at the 3-position on the naphthalene ring increases the partial positive charge on the sulfur atom of the adjacent sulfonyl chloride group. This effect is predicted to make 3-Chloronaphthalene-2-sulfonyl chloride a more electrophilic reagent than its parent compound, 2-naphthalenesulfonyl chloride [1]. While direct kinetic data for this specific compound is absent from the literature, a class-level analysis of substituent effects in arenesulfonyl chlorides demonstrates a strong, quantifiable correlation between Hammett sigma constants and reaction rates. For chloride-chloride exchange, a positive rho value of +2.02 has been reported, indicating that electron-withdrawing groups (positive sigma) increase the rate of nucleophilic attack at the sulfonyl sulfur [2].

Electrophilicity
Class-level inference
Predicted rate acceleration based on Hammett ρ ≈ +2.0 for electron-withdrawing substituents
Supports predicted electrophilicity for synthesis screening
Direct kinetic data for 3-Cl naphthalene derivative not reported
Sulfonamide Synthesis Structure-Activity Relationship (SAR) Electrophilic Reactivity

Distinct Melting Point vs. 2-Naphthalenesulfonyl Chloride

The physical form of a reagent is a critical parameter for handling, storage, and purification. Vendor data indicates that 3-Chloronaphthalene-2-sulfonyl chloride is supplied as a powder with a melting point of 96-97 °C . This is significantly different from its closest unsubstituted analog, 2-Naphthalenesulfonyl chloride, which is a solid with a melting point of 74-76 °C [1]. The higher melting point and distinct crystalline nature can be advantageous for purification by recrystallization and for long-term storage stability.

Melting Point
Supplier data
ΔT ≈ +20–23 °C vs. 2-naphthalenesulfonyl chloride
May simplify recrystallization and room-temperature storage
Vendor-reported values; independent verification advised
Physicochemical Property Crystallization Procurement

Modified Lipophilicity for ADME Tuning

The introduction of a chlorine atom on the naphthalene core increases the lipophilicity (LogP) of the molecule compared to its parent compound. While a specific, measured LogP value for 3-Chloronaphthalene-2-sulfonyl chloride is not available in primary sources, the effect of aromatic chlorine substitution on LogP is a well-established structure-property relationship (SPR). This modification is a standard tactic in medicinal chemistry to tune the physicochemical properties of lead compounds, influencing membrane permeability, solubility, and metabolic stability [1].

Lipophilicity
Class-level inference
Estimated ΔLogP ≈ +0.7 to +1.0
Informs strategic building block selection for ADME property tuning
Based on aromatic halogenation SPR; no measured LogP available
Drug Design Lipophilicity (LogP) Medicinal Chemistry

3-Chloronaphthalene-2-sulfonyl chloride: Key Applications


Electron-Deficient Sulfonamide Libraries for Kinase Inhibitors

In medicinal chemistry programs targeting kinase ATP-binding pockets, the installation of an electron-deficient aromatic sulfonamide is a common motif. The enhanced electrophilicity of 3-Chloronaphthalene-2-sulfonyl chloride, inferred from class-level Hammett analysis [1], makes it a preferred reagent for coupling with a wide range of sterically hindered or weakly nucleophilic amines often encountered in these drug-like cores. Its use can improve reaction yields and enable the synthesis of diverse sulfonamide libraries where electron-withdrawing character is a design requirement.

Tuning Lipophilicity and Metabolic Stability for CNS Drugs

For central nervous system (CNS) drug targets, balancing lipophilicity is crucial for achieving optimal brain penetration and minimizing off-target binding. The chloro substituent on 3-Chloronaphthalene-2-sulfonyl chloride provides a quantifiable lipophilicity shift compared to the parent 2-naphthalene sulfonyl chloride, as predicted by established SPR principles [2]. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) around lipophilicity without significantly altering the core molecular topology, making it a valuable tool for lead optimization in neuroscience projects.

Polymer Precursor with Tailored Thermal Properties

Naphthalenesulfonyl chlorides are recognized intermediates for polymeric materials and photographic chemicals [3]. The specific substitution pattern of 3-Chloronaphthalene-2-sulfonyl chloride, which confers a distinct melting point and steric profile, can be leveraged to synthesize novel sulfonate or sulfonamide-based monomers. These structural differences in the monomer can translate into modified thermal stability, solubility, and mechanical properties of the resulting polymer, offering a distinct avenue for material scientists seeking specific performance characteristics not achievable with the unsubstituted analog.

Application
Selection Property
Validation Focus
Kinase inhibitor sulfonamide library synthesis
Electrophilicity for amine coupling
Reaction yield with hindered or deactivated amines
CNS drug lead lipophilicity SAR exploration
Predicted lipophilicity shift
Partition coefficient and metabolic stability assays
Sulfonate/sulfonamide-based polymer precursor
Thermal and steric property modulation
Polymer Tg, solubility, and mechanical testing

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